An In-depth Technical Guide on the Crystal Structure Analysis of Phenylthiourea Derivatives
An In-depth Technical Guide on the Crystal Structure Analysis of Phenylthiourea Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the crystal structure analysis of phenylthiourea derivatives, with a specific focus on methodologies and data interpretation relevant to drug discovery and materials science. Due to the absence of publicly available crystallographic data for 1-(2-hydroxyphenyl)-3-phenylthiourea, this document utilizes the detailed structural analysis of a closely related analogue, 1-(2-nitrophenyl)-3-phenylthiourea, as a representative case study. The methodologies for synthesis, crystallization, and X-ray diffraction analysis are detailed, along with a presentation of the crystallographic data in a structured format. Furthermore, this guide illustrates the experimental workflow and key molecular interactions using Graphviz diagrams, providing a clear visual representation of the scientific process and structural features.
Introduction
Thiourea derivatives are a versatile class of organic compounds known for their wide range of biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties.[1] Their therapeutic potential is often linked to their specific three-dimensional structures and their ability to form hydrogen bonds and coordinate with metal ions.[2] X-ray crystallography is the definitive method for elucidating the solid-state structure of these molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions. This data is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.
While the crystal structure for 1-(2-hydroxyphenyl)-3-phenylthiourea is not currently available in open-access databases[3], the analysis of analogous structures provides valuable insights into the conformational properties and packing motifs of this class of compounds. This guide will use the crystal structure of 1-(2-nitrophenyl)-3-phenylthiourea as a primary example to illustrate the principles of crystal structure analysis.[4]
Experimental Protocols
The determination of a crystal structure involves a multi-step process, from the synthesis of the compound to the final refinement of the crystallographic model.
The synthesis of the title compound analogue was achieved through the reaction of 2-nitrobenzenamine with 1-isothiocyanatobenzene.[4]
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Materials: 2-nitrobenzenamine (0.05 mol), potassium hydroxide (KOH) (0.15 mol), 1-isothiocyanatobenzene (0.05 mol), ethanol (40 ml), acetone.
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Procedure:
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2-nitrobenzenamine (0.05 mol), KOH (0.15 mol), and 1-isothiocyanatobenzene (0.05 mol) were combined in an ethanol solution (40 ml).
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The reaction mixture was stirred at room temperature.
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Single crystals suitable for X-ray diffraction were obtained by recrystallization from a 1:1 (v/v) mixture of ethanol and acetone at room temperature.[4]
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A general method for synthesizing phenylthiourea derivatives involves the reaction of an aniline with ammonium thiocyanate in the presence of an acid, followed by heating.[5] Microwave-assisted synthesis can also be employed to improve yields and reduce reaction times.[5]
The single-crystal X-ray diffraction data for 1-(2-nitrophenyl)-3-phenylthiourea was collected using an Enraf–Nonius CAD-4 diffractometer.[4]
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Data Collection:
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Structure Solution and Refinement:
Data Presentation
The crystallographic data for 1-(2-nitrophenyl)-3-phenylthiourea is summarized in the tables below.
Table 1: Crystal Data and Structure Refinement Details [4]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₁N₃O₂S |
| Formula Weight | 273.31 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.3110 (15) |
| b (Å) | 24.113 (5) |
| c (Å) | 7.4320 (15) |
| β (°) | 90.22 (3) |
| Volume (ų) | 1310.2 (5) |
| Z | 4 |
| Density (calculated) | 1.386 Mg m⁻³ |
| Absorption Coefficient (μ) | 0.25 mm⁻¹ |
| Temperature (K) | 293 (2) |
| R[F² > 2σ(F²)] | 0.045 |
| wR(F²) | 0.132 |
| Goodness-of-fit (S) | 1.09 |
Table 2: Selected Bond Lengths and Angles [4]
| Bond | Length (Å) | Angle | Angle (°) |
| C7—S1 | 1.686 (2) | S1—C7—N2—C8 | -1.31 |
| N1—C7—N2—C8 | -179.19 |
Table 3: Hydrogen Bond Geometry [4]
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1—H1A···S1ⁱ | 0.86 | 2.56 | 3.3744 (19) | 158 |
| C3—H3A···S1ⁱⁱ | 0.93 | 2.84 | 3.725 (3) | 159 |
Symmetry codes: (i) x, -y+1/2, z+1/2; (ii) x+1, y, z
Structural Analysis and Molecular Interactions
In the crystal structure of 1-(2-nitrophenyl)-3-phenylthiourea, the C7—S1 bond length of 1.686 (2) Å suggests a significant double-bond character.[4] The thiourea plane and the two phenyl rings are not coplanar. The dihedral angles between the thiourea plane and the phenyl rings are 61.9° and 31.0°, while the dihedral angle between the two phenyl rings is 78.1°.[4]
The crystal packing is stabilized by weak intermolecular N—H···S and C—H···S hydrogen bonding interactions.[4] These interactions are crucial in the formation of the supramolecular architecture.
Visualizations
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key molecular interactions.
